Tetrahydrohistrionicotoxin
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Overview
Description
Tetrahydrohistrionicotoxin is a derivative of histrionicotoxin, a potent alkaloid originally isolated from the skin of the Colombian poison dart frog, Dendrobates histrionicus . This compound is known for its unique chemical structure and its ability to inhibit nicotinic acetylcholine receptors, making it a valuable tool in neurophysiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrohistrionicotoxin involves several key steps, including cycloisomerization and ring expansion reactions. One efficient method utilizes a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization of a linear substrate, followed by a samarium iodide (SmI₂)-mediated ring expansion . These reactions are carried out under specific conditions to ensure the formation of the desired azaspirocyclic structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This may include optimizing reaction conditions, using alternative catalysts, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrohistrionicotoxin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the azaspirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspirocyclic compounds.
Scientific Research Applications
Tetrahydrohistrionicotoxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Serves as a tool to investigate the function of nicotinic acetylcholine receptors in various biological systems.
Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in analytical chemistry.
Mechanism of Action
Tetrahydrohistrionicotoxin exerts its effects by selectively inhibiting nicotinic acetylcholine receptors . This inhibition occurs through binding to the receptor’s ion channel, preventing the flow of ions and thereby disrupting neurotransmission. The molecular targets include the receptor’s alpha subunits, which are critical for its function. This mechanism is similar to that of other neurotoxins like tetrodotoxin and saxitoxin .
Comparison with Similar Compounds
Histrionicotoxin: The parent compound with a similar azaspirocyclic structure.
Tetrodotoxin: Another potent neurotoxin that inhibits sodium channels.
Saxitoxin: A marine toxin that also targets ion channels.
Uniqueness: Tetrahydrohistrionicotoxin is unique due to its specific inhibition of nicotinic acetylcholine receptors, whereas tetrodotoxin and saxitoxin primarily target sodium channels . This specificity makes it a valuable tool for studying cholinergic neurotransmission and developing targeted therapies for neurological disorders.
Properties
CAS No. |
55475-49-5 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2S,11S)-11-[(1E)-buta-1,3-dienyl]-2-[(2E)-penta-2,4-dienyl]-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H29NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h3-7,12,16-18,20-21H,1-2,8-11,13-15H2/b7-5+,12-6+/t16-,17-,18?,19?/m1/s1 |
InChI Key |
DQLZNDOWVBOLDA-UHZPIELNSA-N |
Isomeric SMILES |
C=C/C=C/C[C@@H]1CCCC2(N1)CCCC([C@H]2/C=C/C=C)O |
Canonical SMILES |
C=CC=CCC1CCCC2(N1)CCCC(C2C=CC=C)O |
Origin of Product |
United States |
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